molecular formula C10H11FO2 B13420372 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone CAS No. 335287-91-7

1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone

Katalognummer: B13420372
CAS-Nummer: 335287-91-7
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: OVWRKPYFZSBAHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxy-methyl-propanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone typically involves the reaction of p-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of 1-(P-Fluorophenyl)-2-oxo-2-methyl-1-propanone.

    Reduction: Formation of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The hydroxy and carbonyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Bromophenyl)-2-hydroxy-2-methyl-1-propanone
  • 1-(3-Chloro-4-fluorophenyl)-2-hydroxy-2-methyl-1-propanone
  • 1-(4-Methoxyphenyl)-2-hydroxy-2-methyl-1-propanone

Uniqueness: 1-(P-Fluorophenyl)-2-hydroxy-2-methyl-1-propanone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and reactivity. This fluorine substitution can significantly influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

335287-91-7

Molekularformel

C10H11FO2

Molekulargewicht

182.19 g/mol

IUPAC-Name

1-(4-fluorophenyl)-2-hydroxy-2-methylpropan-1-one

InChI

InChI=1S/C10H11FO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,13H,1-2H3

InChI-Schlüssel

OVWRKPYFZSBAHS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)C1=CC=C(C=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.